1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester is a complex organic compound characterized by its unique structure and chemical properties. It contains a total of 53 atoms, including 26 hydrogen atoms, 17 carbon atoms, and 10 oxygen atoms
Vorbereitungsmethoden
The synthesis of 1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester involves several steps, typically starting with the preparation of the corresponding heptanepentacarboxylic acid. The esterification process is then carried out using methanol in the presence of an acid catalyst. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature and pressure settings .
Analyse Chemischer Reaktionen
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Ester groups can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which may interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
1,3,3,5,7-Heptanepentacarboxylic acid, pentamethyl ester can be compared with other similar compounds, such as:
1,3,3,5,7-Heptanepentacarboxylic acid: The non-esterified form of the compound.
Pentamethyl esters of other carboxylic acids: Compounds with similar ester groups but different carbon chain lengths or structures.
The uniqueness of this compound lies in its specific structure and the presence of multiple ester groups, which confer distinct chemical properties and reactivity .
Eigenschaften
CAS-Nummer |
151585-39-6 |
---|---|
Molekularformel |
C17H26O10 |
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
pentamethyl heptane-1,3,3,5,7-pentacarboxylate |
InChI |
InChI=1S/C17H26O10/c1-23-12(18)7-6-11(14(20)25-3)10-17(15(21)26-4,16(22)27-5)9-8-13(19)24-2/h11H,6-10H2,1-5H3 |
InChI-Schlüssel |
NGZXVVBJPCBYHI-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(CC(CCC(=O)OC)(C(=O)OC)C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.